7-Bromo-1H-indazol-3-amine

Vue d'ensemble

Description

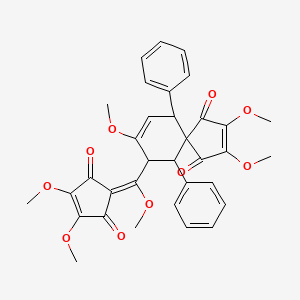

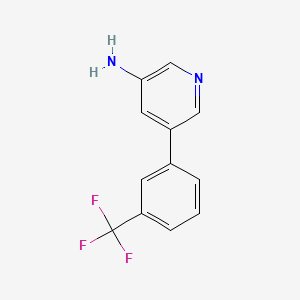

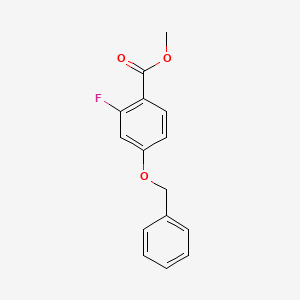

7-Bromo-1H-indazol-3-amine is a chemical compound with the empirical formula C7H6BrN3. Its molecular weight is 212.05 . It is a solid substance .

Synthesis Analysis

There are several synthetic approaches to 1H-indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-indazol-3-amine is represented by the SMILES stringNC1=NNC2=C(C=CC=C12)Br . Chemical Reactions Analysis

Indazole compounds have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . In a study, 38 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their cytotoxic potential against various cell lines .Physical And Chemical Properties Analysis

7-Bromo-1H-indazol-3-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources.Applications De Recherche Scientifique

Synthesis of Lenacapavir

7-Bromo-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .

Development of Antiproliferative Agents

Indazole derivatives, such as 3-amino-1H-indazole-1-carboxamides, have shown promising antiproliferative activity. They inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . Although 7-Bromo-1H-indazol-3-amine is not directly mentioned, it’s plausible that it could be used to synthesize similar indazole derivatives.

Synthesis of Biologically Active Compounds

3-Aminoindazoles, a class of compounds to which 7-Bromo-1H-indazol-3-amine belongs, are common to many biologically active compounds . For example, this structure is found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .

Treatment for Iron Deficiency

The 3-aminoindazole structure is also found in a compound developed as a possible treatment for iron deficiency .

Suppression of Tumor Growth

Linifanib, another compound containing the 3-aminoindazole structure, is a potent tyrosine kinase receptor inhibitor used to suppress tumor growth .

Large-Scale Production of Heterocyclic Fragments

The synthesis method of 7-Bromo-1H-indazol-3-amine from 2,6-dichlorobenzonitrile has been successfully demonstrated on hundred-gram scales without the need for column chromatography purification . This new synthesis provides a potential economical route to the large-scale production of this heterocyclic fragment .

Safety and Hazards

Orientations Futures

Indazole compounds have attracted great attention due to their diverse biological activities . The study indicates that compound 6o, an indazole derivative, could be a promising scaffold to develop an effective and low-toxic anticancer agent . This suggests that the medicinal properties of indazole compounds like 7-Bromo-1H-indazol-3-amine have to be explored further for the treatment of various pathological conditions.

Mécanisme D'action

- Lenacapavir primarily targets the HIV-1 capsid protein , disrupting its function and inhibiting viral replication .

- However, its downstream effects likely involve interference with viral capsid assembly and disassembly processes, ultimately hindering viral replication .

- Cellular effects include reduced viral replication, decreased infectivity, and potential immune system recognition of the defective virions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

7-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1H-indazol-3-amine | |

CAS RN |

1234616-28-4 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)